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Compound of Interest

Compound Name:
6-Imino-5-ethyl-5-(1-methylbutyl)

barbituric acid

CAS No.: 330593-15-2

Cat. No.: B032784

Get Quote

Executive Summary
In the pharmaceutical development of barbiturates, impurity profiling is critical for ensuring drug

safety and efficacy. Pentobarbital Impurity B (EP nomenclature) is a specific process-related

impurity arising from the synthetic pathway of the drug substance. Chemically identified as

(RS)-6-amino-5-ethyl-5-(1-methylbutyl)pyrimidine-2,4(3H,5H)-dione, this compound represents

a stable intermediate formed during the condensation of urea with cyanoacetate derivatives.

Its presence in the final API (Active Pharmaceutical Ingredient) serves as a marker for the

"cyanoacetate route" of synthesis and indicates incomplete hydrolysis during the manufacturing

process. This guide provides a comprehensive framework for detecting, isolating, and

controlling Impurity B, adhering to ICH Q3A(R2) and pharmacopeial standards.

Chemical Identity and Structural Analysis[1][2]
Understanding the structural distinction between the API and the impurity is the foundation of

separation strategy. Impurity B is an amino-uracil derivative, whereas Pentobarbital is a trione

(barbituric acid).
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Comparative Data Table
Feature Pentobarbital (API) Impurity B (EP)

IUPAC Name

5-Ethyl-5-(1-

methylbutyl)pyrimidine-

2,4,6(1H,3H,5H)-trione

6-Amino-5-ethyl-5-(1-

methylbutyl)pyrimidine-

2,4(3H,5H)-dione

Common Name Pentobarbital
6-Iminopentobarbital; Amino-

uracil intermediate

CAS Number 76-74-4 330593-15-2

Molecular Formula C₁₁H₁₈N₂O₃ C₁₁H₁₉N₃O₂

Molecular Weight 226.27 g/mol 225.29 g/mol

Functional Difference C6 is a Carbonyl (C=O)
C6 is an Amino/Imino group

(C-NH₂ / C=NH)

pKa (Approx) 8.1 (Acidic NH)
~9.5 (Basic Amidine/Amino

function)

Polarity Moderate (Lipophilic) Higher (due to primary amine)

Structural Significance
The substitution of the C6 oxygen with a nitrogen atom in Impurity B fundamentally alters its

acid-base properties. While Pentobarbital behaves as a weak acid (soluble in alkali), Impurity B

possesses amphoteric character due to the basic amino group and the acidic imide protons.

This difference is the primary lever for chromatographic separation.

Formation Mechanism: The Cyanoacetate Route
To control Impurity B, one must understand its origin. It is not a degradation product of

Pentobarbital; rather, it is a precursor.

Synthesis Pathway
Industrial synthesis of Pentobarbital often utilizes ethyl 2-cyano-2-ethyl-3-methylhexanoate (a

cyanoacetate derivative) instead of the diethyl malonate derivative.
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Condensation: The cyanoacetate reacts with urea in the presence of a base (e.g., sodium

ethoxide). The urea nitrogen attacks the nitrile carbon, closing the ring to form the 6-

iminobarbiturate (Impurity B).

Hydrolysis: The intermediate is subjected to acidic hydrolysis (e.g., dilute H₂SO₄) to convert

the imino group (=NH) into the carbonyl group (=O), yielding Pentobarbital.

Failure Mode: If the hydrolysis step is too short, at too low a temperature, or the acid

concentration is insufficient, Impurity B remains in the final product.

Pathway Visualization
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Caption: Synthesis pathway showing Impurity B as the stable intermediate in the cyanoacetate

route.

Analytical Characterization Strategy
The detection of Impurity B requires a method capable of resolving the amino-substituted ring

from the tri-oxo ring.

High-Performance Liquid Chromatography (HPLC)
Methodology: Impurity B is more polar than Pentobarbital. On a standard C18 column, it will

elute before the main API peak.

Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3-5 µm packing (e.g., Agilent Zorbax Eclipse

Plus or Waters Symmetry).

Mobile Phase A: Phosphate buffer (20 mM, pH 3.5). Note: Low pH suppresses ionization of

the barbiturate acid, improving retention, while keeping the amino group of Impurity B
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protonated/polar.

Mobile Phase B: Acetonitrile or Methanol.[1]

Gradient:

0-5 min: 15% B (Isocratic hold to elute polar impurities)

5-20 min: 15% -> 60% B (Linear gradient)

20-25 min: 60% B (Wash)

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 214 nm (amide absorption).

Expected Retention:

Impurity B: ~0.6 - 0.8 Relative Retention Time (RRT).

Pentobarbital: 1.0 RRT.

Mass Spectrometry (LC-MS) Identification
Mass spectrometry provides definitive confirmation.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

Pentobarbital Signal:

MW = 226.27.[2][3]

Observed [M+H]⁺ = 227.3 m/z.

Observed [M+Na]⁺ = 249.3 m/z.

Impurity B Signal:

MW = 225.29.
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Observed [M+H]⁺ = 226.3 m/z.

Differentiation: The 1 Da mass difference in the protonated molecular ion is diagnostic.

Additionally, MS/MS fragmentation of Impurity B often shows a loss of ammonia (-17 Da) or

urea fragments, distinct from the retro-Diels-Alder fragmentation typical of barbiturates.
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Caption: Integrated workflow for the detection and confirmation of Pentobarbital Impurity B.

Control and Remediation
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If Impurity B is detected above the ICH Q3A qualification threshold (typically 0.15% or 1.0

mg/day intake), the manufacturing process must be adjusted.

Enhance Hydrolysis: Increase the reaction time or temperature during the acid hydrolysis

step (conversion of imino- to oxo- group).

pH Adjustment: Ensure the pH is sufficiently low (< 1.0) during the hydrolysis phase.

Purification: Impurity B is more basic than Pentobarbital. It can be removed by washing the

organic phase (containing the API) with a dilute acid solution, which will extract the

protonated (basic) Impurity B into the aqueous waste layer while the Pentobarbital remains

in the organic layer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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